molecular formula C10H8Cl2N2O2 B14308960 5-[(2,4-Dichlorophenoxy)methyl]-3-methyl-1,2,4-oxadiazole CAS No. 112960-22-2

5-[(2,4-Dichlorophenoxy)methyl]-3-methyl-1,2,4-oxadiazole

Cat. No.: B14308960
CAS No.: 112960-22-2
M. Wt: 259.09 g/mol
InChI Key: YXOXEYGMTROMFK-UHFFFAOYSA-N
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Description

5-[(2,4-Dichlorophenoxy)methyl]-3-methyl-1,2,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles. This compound is characterized by the presence of a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom. The compound also features a dichlorophenoxy group and a methyl group, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 5-[(2,4-Dichlorophenoxy)methyl]-3-methyl-1,2,4-oxadiazole typically involves the reaction of 2,4-dichlorophenol with chloroacetic acid to form 2,4-dichlorophenoxyacetic acid. This intermediate is then reacted with hydrazine hydrate to produce 2,4-dichlorophenoxyacetohydrazide. The final step involves the cyclization of 2,4-dichlorophenoxyacetohydrazide with acetic anhydride to yield this compound .

Chemical Reactions Analysis

5-[(2,4-Dichlorophenoxy)methyl]-3-methyl-1,2,4-oxadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dichlorophenoxy group can be replaced by other nucleophiles.

    Cyclization: The oxadiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.

Scientific Research Applications

5-[(2,4-Dichlorophenoxy)methyl]-3-methyl-1,2,4-oxadiazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-[(2,4-Dichlorophenoxy)methyl]-3-methyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways. For example, it may inhibit the enzyme protoporphyrinogen oxidase, which is essential for chlorophyll synthesis in plants . This inhibition results in the accumulation of protoporphyrin IX, a potent photosensitizer that activates oxygen and causes lipid peroxidation, ultimately leading to cell death .

Comparison with Similar Compounds

5-[(2,4-Dichlorophenoxy)methyl]-3-methyl-1,2,4-oxadiazole can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific applications and mechanisms of action. This compound is unique due to its oxadiazole ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

112960-22-2

Molecular Formula

C10H8Cl2N2O2

Molecular Weight

259.09 g/mol

IUPAC Name

5-[(2,4-dichlorophenoxy)methyl]-3-methyl-1,2,4-oxadiazole

InChI

InChI=1S/C10H8Cl2N2O2/c1-6-13-10(16-14-6)5-15-9-3-2-7(11)4-8(9)12/h2-4H,5H2,1H3

InChI Key

YXOXEYGMTROMFK-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=N1)COC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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